SA 47

Description

Properties

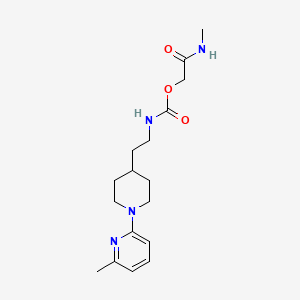

IUPAC Name |

[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-13-4-3-5-15(20-13)21-10-7-14(8-11-21)6-9-19-17(23)24-12-16(22)18-2/h3-5,14H,6-12H2,1-2H3,(H,18,22)(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYCMGWPPRTNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCC(CC2)CCNC(=O)OCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SA-47, a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SA-47, also known as JNJ-42165279, is a potent and selective, orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] This enzyme is the primary catabolic regulator of a class of endogenous signaling lipids known as fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA).[2][3] By inhibiting FAAH, SA-47 effectively increases the endogenous levels of AEA and other FAAs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), thereby potentiating their downstream signaling effects.[1][2] This mechanism of action has positioned SA-47 as a therapeutic candidate for neurological and psychiatric disorders, including anxiety and pain.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of SA-47, including its biochemical properties, experimental validation, and the signaling pathways it modulates.

Core Mechanism of Action: Inhibition of FAAH

SA-47 is a carbamate-based inhibitor that covalently modifies the active site of the FAAH enzyme.[5] FAAH is a serine hydrolase that utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142) to hydrolyze its substrates.[1] The inhibition by SA-47 is described as slowly reversible, indicating a covalent but not permanently inactivating interaction with the enzyme.[4]

FAAH Catalytic Cycle and Inhibition by SA-47

The catalytic cycle of FAAH involves the nucleophilic attack of the Ser241 residue on the carbonyl carbon of the amide bond of its substrate, leading to the formation of a tetrahedral intermediate. This is followed by the release of the amine portion of the substrate and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the fatty acid and regenerate the active enzyme.

SA-47, as a carbamate inhibitor, mimics the endogenous substrate and covalently acylates the catalytic serine (Ser241) of FAAH, rendering the enzyme inactive. The slow reversibility suggests that the carbamoyl-enzyme intermediate is more stable than the natural acyl-enzyme intermediate and hydrolyzes at a much slower rate.

Quantitative Data

Potency

The inhibitory potency of SA-47 has been determined against both human and rat FAAH enzymes.

| Parameter | Species | Value | Reference |

| IC50 | Human (recombinant) | 70 nM | [1][6] |

| IC50 | Rat (recombinant) | 313 nM | [1][6] |

Note: IC50 values were determined after a 1-hour pre-incubation of the inhibitor with the enzyme.[1]

Selectivity

SA-47 has demonstrated high selectivity for FAAH. In a preclinical study, it was tested at a concentration of 10 μM against a panel of 50 other receptors, enzymes, transporters, and ion channels and did not produce greater than 50% inhibition of binding to any of these off-targets.[1] Furthermore, it did not show inhibitory activity against cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at a 10 μM concentration.[1] While a comprehensive selectivity profile against a broad range of serine hydrolases is not publicly available, the existing data suggests a high degree of selectivity.

In Vivo Efficacy

The in vivo efficacy of SA-47 has been evaluated in a rat model of neuropathic pain (spinal nerve ligation).

| Model | Effect | ED90 | Corresponding Plasma Concentration | Reference |

| Rat Spinal Nerve Ligation | Reversal of tactile allodynia | 22 mg/kg (p.o.) | 2.5 µM (at 30 min) | [1] |

Clinical studies in humans have also been conducted for social anxiety disorder.[2][3] In a 12-week, double-blind, placebo-controlled study, 25 mg of JNJ-42165279 daily resulted in a significantly higher percentage of subjects with a ≥30% improvement from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score compared to placebo (42.4% vs. 23.6%, p=0.04).[2][3]

Experimental Protocols

Fluorometric FAAH Activity Assay

This assay is commonly used to determine the in vitro potency of FAAH inhibitors.

Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH hydrolyzes this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be measured. The rate of fluorescence increase is proportional to FAAH activity.

Protocol Outline:

-

Enzyme Preparation: Recombinant human or rat FAAH is diluted in an appropriate assay buffer (e.g., Tris-HCl with EDTA).

-

Inhibitor Preparation: SA-47 is serially diluted to a range of concentrations in the assay buffer.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 60 minutes) to allow for covalent modification.

-

Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.

-

Measurement: The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/465 nm).

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.okstate.edu [scholars.okstate.edu]

- 4. JNJ-42165279 News - LARVOL Sigma [sigma.larvol.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Synthesis of PPI47: A Self-Assembled Antimicrobial Peptide Hydrogel

Disclaimer: Initial searches for a singular compound designated "SA 47" did not yield a specific, well-defined molecule. The scientific literature contains references to several compounds where "SA" or "47" is part of the nomenclature, each distinct in its chemical nature and application. This guide focuses on PPI47 , a self-assembled peptide hydrogel, for which substantial scientific data is available, aligning with the in-depth technical requirements of the original request.

Introduction

Staphylococcus aureus is a significant pathogen, frequently implicated in skin and soft tissue infections and capable of developing resistance to conventional antibiotics.[1] This has spurred research into novel antimicrobial agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics. PPI47 is a self-assembled peptide hydrogel derived from the defensin-related peptide PPI42.[1][2] It exhibits potent bactericidal activity against S. aureus and has been developed as a potential candidate for treating skin wound infections.[1][3] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of PPI47.

Discovery and Synthesis

PPI47 was developed as a derivative of PPI42, a peptide capable of self-assembly into hydrogels.[2] The synthesis of PPI47 is achieved through a high-level expression system utilizing the yeast Pichia pastoris. The codon-optimized gene sequence for PPI47 is integrated into the pPICZαA plasmid, which is then transformed into P. pastoris X-33 cells.[1] High-density fermentation is employed to produce the peptide, with reported yields of up to 2.13 g/L.[2][4] Subsequent purification of the fermentation supernatant is performed using cation exchange chromatography.[1]

Quantitative Data Summary

The physicochemical and biological properties of PPI47 have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: Physicochemical Properties of PPI47

| Property | Value | Reference(s) |

| Yield | 2.13 g/L | [2][4] |

| Critical Micelle Conc. (CMC) | 1016 µg/mL | [2][4] |

| Viscosity (at 3 mg/mL) | 3480 mPa·s | [2][4] |

Table 2: In Vitro Antimicrobial and Safety Profile of PPI47

| Parameter | Value | Reference(s) |

| Minimum Inhibitory Concentration (MIC) vs S. aureus | 4 µg/mL | [1] |

| Membrane Disruption Rate (at 2x MIC for 2h) | 38.1% | [1] |

| Hemolytic Activity | Minimal on murine red blood cells | [4] |

| Cytotoxicity | Low on human immortalized epidermal cells (HaCaT) | [4] |

Experimental Protocols

a. Recombinant Plasmid Construction: The codon-optimized gene sequence for PPI47 is synthesized and cloned into the pPICZαA expression vector.

b. Yeast Transformation: The linearized recombinant plasmid is transformed into competent Pichia pastoris X-33 cells via electroporation.

c. High-Density Fermentation: Positive transformants are cultured in a 5 L fermenter. The fermentation process is carried out under optimized conditions to achieve high-level expression and secretion of the PPI47 peptide.

d. Purification: The fermentation supernatant is harvested and subjected to cation exchange chromatography to purify the PPI47 peptide.[1]

The MIC of PPI47 against S. aureus ATCC 43300 is determined using the broth microdilution method.[5][6]

-

A two-fold serial dilution of PPI47 is prepared in a 96-well microtiter plate.

-

A standardized inoculum of S. aureus is added to each well.

-

The plate is incubated at 37°C for 16-24 hours.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[5]

-

Fresh murine red blood cells (RBCs) are washed and resuspended in phosphate-buffered saline (PBS).

-

The RBC suspension is incubated with various concentrations of PPI47 for a specified time.

-

The release of hemoglobin is measured spectrophotometrically at a specific wavelength.

-

PBS and Triton X-100 are used as negative and positive controls, respectively.

-

Human immortalized epidermal cells (HaCaT) are seeded in a 96-well plate and cultured until confluent.

-

The cells are treated with different concentrations of PPI47 for 24 hours.

-

Cell viability is assessed using a standard method such as the MTT assay.

-

S. aureus cells are treated with 2x MIC of PPI47 for 2 hours.

-

The cells are then stained with a fluorescent dye that can only penetrate cells with compromised membranes (e.g., propidium iodide).

-

The percentage of fluorescently labeled cells is quantified using a flow cytometer to determine the membrane disruption rate.[1]

-

S. aureus cells are treated with PPI47.

-

The cells are fixed with glutaraldehyde, followed by a graded ethanol dehydration series.[7][8]

-

The samples are then dried, mounted on stubs, and coated with a conductive material (e.g., gold).

-

The morphology of the bacterial cells is observed using a scanning electron microscope.[9]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and characterization of PPI47.

Caption: Proposed mechanism of action of PPI47 against S. aureus.

Mechanism of Action

The primary mechanism of action of PPI47 against S. aureus is the disruption of the bacterial cell membrane.[4][10] Flow cytometry analysis has shown a significant increase in membrane permeability in bacteria treated with PPI47.[1] This is further corroborated by scanning electron microscopy observations, which reveal membrane damage and subsequent bacterial collapse.[4] The peptide treatment also leads to a reduction in the hyperpolarized membrane potential, indicating a loss of membrane integrity.[1] This rapid, membrane-targeting action is characteristic of many antimicrobial peptides and is a key factor in their potent bactericidal effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Self-Assembled Peptide Hydrogels PPI45 and PPI47: Novel Drug Candidates for Staphylococcus aureus Infection Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-Assembled Peptide Hydrogels PPI45 and PPI47: Novel Drug Candidates for Staphylococcus aureus Infection Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. SEM Imaging of Bacteria or Cells after CPD | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 8. Scanning electron microscopy approach to observe bacterial adhesion to dental surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]

- 10. In Vitro Antibacterial Activities of Platelet Microbicidal Protein and Neutrophil Defensin against Staphylococcus aureus Are Influenced by Antibiotics Differing in Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SA 47: A Selective FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SA 47 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids such as anandamide. By blocking FAAH, this compound elevates the levels of these signaling lipids, leading to a range of potential therapeutic effects, particularly in the management of pain and inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available data on its synthesis, mechanism of action, and experimental evaluation.

Chemical Structure and Properties

This compound, with the chemical name N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester, is a small molecule inhibitor belonging to the carbamate class. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester |

| CAS Number | 792236-07-8 |

| Molecular Formula | C₁₇H₂₆N₄O₃ |

| Molecular Weight | 334.41 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥99% (as determined by HPLC) |

| Storage | Store at -20°C |

| SMILES | CNC(COC(NCCC(CC1)CCN1C2=CC=CC(C)=N2)=O)=O |

Spectroscopic data (NMR, IR, MS) for this compound have not been made publicly available in the reviewed literature.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its structure suggests a multi-step synthesis likely involving the formation of the piperidinylethylamine core, followed by carbamoylation. Patent literature from Sanofi-Aventis, the originating company, describes the synthesis of analogous carbamate-based FAAH inhibitors. A general synthetic approach would likely involve:

-

Synthesis of the Piperidine Intermediate: Preparation of 1-(6-methylpyridin-2-yl)piperidine-4-carboxaldehyde or a similar reactive intermediate.

-

Chain Elongation: Conversion of the intermediate to a 2-(1-(6-methylpyridin-2-yl)piperidin-4-yl)ethan-1-amine derivative.

-

Carbamate Formation: Reaction of the amine with a suitable reagent to form the carbamic acid ester, such as a chloroformate, followed by reaction with 2-amino-N-methylacetamide to yield the final product.

The specific reagents, reaction conditions, and purification methods for the synthesis of this compound would be detailed in the relevant patent documents.

Mechanism of Action and Signaling Pathway

This compound functions as an irreversible inhibitor of FAAH.[1] The carbamate moiety of this compound acts as a leaving group, leading to the carbamylation of a catalytic serine residue (Ser241) in the active site of the FAAH enzyme.[1] This covalent modification inactivates the enzyme, preventing it from hydrolyzing its primary substrate, anandamide (AEA), and other related fatty acid amides.

The inhibition of FAAH by this compound leads to an accumulation of endocannabinoids, primarily anandamide, in various tissues.[1] Anandamide is an endogenous ligand for cannabinoid receptors, principally CB1 and CB2. The elevated levels of anandamide enhance the activation of these receptors, leading to downstream signaling cascades that are involved in pain modulation, anti-inflammatory processes, and anxiolysis.

Biological Activity and Pharmacological Profile

In Vitro Activity

This compound has been demonstrated to be a highly selective inhibitor of FAAH. In a study by Zhang et al. (2007), this compound was profiled against a panel of carboxylesterases and showed significantly greater selectivity for FAAH compared to other inhibitors like URB 597.[1]

| Enzyme/Assay | This compound IC₅₀ (nM) |

| FAAH (rat brain) | Data not specified in public literature |

| Carboxylesterases | High selectivity for FAAH reported |

In Vivo Activity

Preclinical studies have indicated the efficacy of this compound in animal models of pain. It has been reported to reduce visceral pain in mice.[1] This analgesic effect is consistent with the known role of the endocannabinoid system in modulating pain perception.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for this compound are limited in the public literature. It was reported to have entered clinical trials for anxiety and depression, but no data from these trials have been released.[1]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the literature for the evaluation of FAAH inhibitors like this compound.

FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic FAAH substrate.

Workflow:

Methodology:

-

Enzyme Preparation: Homogenize rat brain tissue in an appropriate buffer (e.g., Tris-HCl with EDTA). Centrifuge to pellet cellular debris and use the supernatant containing the membrane-bound FAAH.

-

Inhibitor Incubation: In a microplate, add the enzyme preparation to wells containing serial dilutions of this compound or vehicle control.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic substrate such as AMC-arachidonoyl amide.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is hydrolyzed to release the fluorescent product (7-amino-4-methylcoumarin).

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Carboxylesterase Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity is measured against various carboxylesterases.

Methodology:

-

Enzyme Sources: Use recombinant human carboxylesterases (e.g., hCE1, hCE2) or tissue homogenates known to be rich in these enzymes (e.g., liver microsomes).

-

Assay Principle: Similar to the FAAH assay, use a suitable substrate for each carboxylesterase (e.g., p-nitrophenyl acetate) that produces a chromogenic or fluorogenic product upon hydrolysis.

-

Inhibition Measurement: Determine the IC₅₀ of this compound for each carboxylesterase.

-

Selectivity Calculation: Compare the IC₅₀ value for FAAH with those for the other carboxylesterases to determine the selectivity ratio.

Visceral Pain Model (Acetic Acid-Induced Writhing)

This in vivo model is used to evaluate the analgesic efficacy of compounds against visceral pain.

Methodology:

-

Animal Dosing: Administer this compound or vehicle control to mice via an appropriate route (e.g., intraperitoneal, oral).

-

Induction of Writhing: After a predetermined pretreatment time, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).

-

Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes over a set period (e.g., 20 minutes).

-

Data Analysis: Compare the number of writhes in the this compound-treated group to the vehicle-treated group to determine the percent inhibition of the pain response.

Conclusion

This compound is a selective and potent inhibitor of FAAH with demonstrated preclinical efficacy in a model of visceral pain. Its mechanism of action, involving the enhancement of endogenous cannabinoid signaling, makes it a compound of interest for the development of novel therapeutics for pain and potentially other CNS disorders. Further disclosure of its synthesis, comprehensive pharmacological data, and results from clinical investigations will be necessary to fully elucidate its therapeutic potential.

References

Navigating the Physicochemical Landscape of SA-47: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

SA-47, a potent and selective carbamate inhibitor of Fatty Acid Amide Hydrolase (FAAH), represents a promising therapeutic candidate. As with any small molecule destined for clinical development, a thorough understanding of its physicochemical properties is paramount. This in-depth technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of SA-47. This document consolidates available quantitative data, outlines detailed experimental protocols for the assessment of these critical parameters, and presents a visualization of the underlying FAAH signaling pathway. The information herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the preclinical and formulation development of SA-47 and other FAAH inhibitors.

Introduction to SA-47 and FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions. SA-47 is a carbamate-based irreversible inhibitor that covalently modifies the catalytic serine residue within the FAAH active site, thereby preventing the hydrolysis of its natural substrates. Its high selectivity, as demonstrated in proteomic and carboxylesterase screening, makes it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent.

Solubility Profile of SA-47

The solubility of a drug candidate is a critical determinant of its absorption, distribution, and overall bioavailability. Poor solubility can pose significant challenges during formulation development and may limit the therapeutic efficacy of a compound. The available data on the solubility of SA-47 is summarized below.

Quantitative Solubility Data

Quantitative solubility information for SA-47 is limited in publicly available literature. However, data from commercial suppliers provides the following information.

| Solvent/Medium | Solubility |

| Dimethyl Sulfoxide (DMSO) | up to 100 mM[1] |

| 1 eq. Hydrochloric Acid (HCl) | up to 50 mM[1] |

| Dimethyl Sulfoxide (DMSO) | 10 mM solution available[2] |

Table 1: Reported Solubility of SA-47

Experimental Protocols for Solubility Determination

While specific experimental details for SA-47 are not published, the following are standard protocols for determining the kinetic and thermodynamic solubility of a small molecule inhibitor.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

-

SA-47

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Plate reader with nephelometric or UV-Vis capabilities

-

Automated liquid handler (recommended)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of SA-47 in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the SA-47 stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Using an automated liquid handler, add a small, fixed volume of each DMSO concentration to wells containing a larger volume of PBS (pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Detection:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer control.[3]

-

UV-Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant in each well at the λmax of SA-47. The concentration is determined from a standard curve, and the kinetic solubility is the highest concentration where the measured absorbance corresponds to the nominal concentration.[3]

-

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

-

SA-47 (solid powder)

-

Selected aqueous buffer (e.g., PBS at various pH values)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid SA-47 to a vial containing a known volume of the desired buffer.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][5]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of SA-47 using a validated HPLC-UV method against a standard curve of known concentrations. The resulting concentration is the thermodynamic solubility.[4]

Stability Profile of SA-47

Assessing the stability of a drug candidate is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. As of the latest literature review, there is no publicly available quantitative data on the stability of SA-47. Therefore, this section outlines a comprehensive experimental protocol for evaluating the stability of a new chemical entity like SA-47, based on the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Experimental Protocol for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation products and sensitive conditions, followed by a long-term stability study under ICH-recommended conditions.

Objective: To identify the likely degradation products of SA-47, establish its intrinsic stability, and validate the stability-indicating power of the analytical methods.[9]

Stress Conditions:

-

Acid Hydrolysis: Dissolve SA-47 in 0.1 M HCl and incubate at elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[10]

-

Base Hydrolysis: Dissolve SA-47 in 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature for various time points.[10]

-

Oxidation: Treat a solution of SA-47 with 3% hydrogen peroxide (H₂O₂) at room temperature.[11]

-

Thermal Degradation: Expose solid SA-47 to dry heat (e.g., 80°C) and a solution of SA-47 to elevated temperatures.

-

Photostability: Expose solid and a solution of SA-47 to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

Procedure:

-

Sample Preparation: Prepare solutions of SA-47 in the respective stress media. For solid-state stress, place the powder in a suitable container.

-

Exposure: Subject the samples to the stress conditions for the predetermined durations.

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection or mass spectrometry). The method should be able to separate the intact SA-47 from all significant degradation products.

-

Data Evaluation: Quantify the amount of remaining SA-47 and any formed degradation products. Aim for 5-20% degradation to ensure that the stress is adequate but not overly destructive.[11]

Objective: To establish a re-test period or shelf life for SA-47 under defined storage conditions.[6][8]

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs under accelerated conditions)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[12]

Procedure:

-

Batch Selection: Use at least three primary batches of SA-47 manufactured under conditions representative of the final production process.

-

Container Closure System: Store the samples in the proposed container closure system for marketing.

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.[13]

-

-

Stability-Indicating Parameters: At each time point, test the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

-

Data Evaluation: Analyze the data for any trends in the degradation of SA-47 or the formation of impurities. The results from the accelerated study can be used to predict the long-term stability. A significant change is defined as a failure to meet the established specifications.

FAAH Signaling Pathway and Mechanism of SA-47 Inhibition

To understand the context of SA-47's activity, it is essential to visualize the biochemical pathway it targets.

Anandamide Metabolism and FAAH Action

Anandamide (AEA) is an endogenous cannabinoid neurotransmitter synthesized on demand from membrane phospholipids. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation, primarily by FAAH.[14] FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine, thus regulating its signaling duration and intensity.[15]

Mechanism of Irreversible Inhibition by SA-47

SA-47, as a carbamate inhibitor, acts as a "suicide substrate" for FAAH. The carbamate moiety is attacked by the catalytic serine (Ser241) in the FAAH active site. This forms a stable, carbamoylated enzyme intermediate, rendering the enzyme inactive.[16][17] This irreversible inhibition leads to a sustained elevation of anandamide levels.

References

- 1. SA 47 | CAS:792236-07-8 | Selective FAAH inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. database.ich.org [database.ich.org]

- 7. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmtech.com [pharmtech.com]

- 12. youtube.com [youtube.com]

- 13. Amygdala FAAH and anandamide: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 15. Alterations in Anandamide Synthesis and Degradation during Osteoarthritis Progression in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Role of fatty acid amide hydrolase in the endocannabinoid system

An In-depth Technical Guide to the Role of Fatty Acid Amide Hydrolase in the Endocannabinoid System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The endocannabinoid system (ECS) is a critical neuromodulatory network that influences a vast array of physiological processes, including pain, mood, inflammation, and memory. A key regulatory component of this system is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the catabolism of the primary endocannabinoid, N-arachidonoylethanolamine (anandamide or AEA). By terminating AEA's signaling, FAAH acts as a crucial gatekeeper of endocannabinoid tone.[1][2] This role has positioned FAAH as a significant therapeutic target. Pharmacological inhibition of FAAH elevates endogenous anandamide levels, offering a nuanced approach to enhancing ECS signaling for the treatment of chronic pain, anxiety disorders, neuroinflammation, and other neurological conditions, potentially avoiding the adverse effects associated with direct cannabinoid receptor agonists.[3][4][5] This guide provides a comprehensive overview of FAAH's structure, mechanism, physiological role, and therapeutic potential, supplemented with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

FAAH: Structure and Catalytic Mechanism

Fatty Acid Amide Hydrolase is an integral membrane protein belonging to the amidase signature (AS) family of serine hydrolases.[6] It is distinguished by an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142) located within its active site.[7][8]

Structure:

-

Membrane Integration: FAAH is anchored to the intracellular membrane. Its structure features a hydrophobic membrane-binding cap that facilitates this integration.[9][10]

-

Substrate Access: It possesses a unique amphipathic "membrane access channel" that allows its lipophilic substrates, like anandamide, to enter the active site directly from the lipid bilayer.[9][10]

-

Product Exit: A separate "cytosolic port" serves as an exit pathway for the polar hydrolysis products (arachidonic acid and ethanolamine) into the cell's cytoplasm.[7]

Catalytic Mechanism: The hydrolysis of anandamide by FAAH is a two-step process:

-

Acylation (Carbamylation for inhibitors): The catalytic Ser241, activated by Lys142 and Ser217, performs a nucleophilic attack on the carbonyl carbon of the anandamide substrate.[7][8] This forms a tetrahedral intermediate which then collapses, releasing ethanolamine and leaving the acyl group (arachidonic acid) covalently bound to Ser241.[7]

-

Deacylation: A water molecule, activated by the catalytic triad, hydrolyzes the acyl-enzyme intermediate, releasing arachidonic acid and regenerating the active enzyme.[7][8]

The Role of FAAH in the Endocannabinoid System

FAAH is the primary catabolic enzyme for anandamide, thereby controlling the duration and magnitude of AEA signaling.[1][3] Endocannabinoids are synthesized "on-demand" in response to neuronal activity and act as retrograde messengers, typically binding to presynaptic CB1 receptors to suppress neurotransmitter release. By rapidly degrading AEA, FAAH ensures that this retrograde signaling is spatially and temporally precise.

// Nodes for products AA_Eth [label="Arachidonic Acid\n+ Ethanolamine", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges AEA_precursor -> NAPE_PLD [label="Synthesis", dir=none]; NAPE_PLD -> AEA; AEA -> CB1R [label="Retrograde Signaling", constraint=false]; Vesicle -> CB1R [label="Inhibits Release", style=dashed, color="#EA4335", arrowhead=tee]; AEA -> FAAH [label="Uptake & Degradation"]; FAAH -> AA_Eth; } caption [label="FAAH's role in the endocannabinoid synapse.", shape=plaintext, fontcolor="#202124"];

FAAH as a Therapeutic Target

Genetic or pharmacological inactivation of FAAH leads to elevated brain anandamide levels, resulting in analgesic, anxiolytic, antidepressant, and anti-inflammatory effects in preclinical models.[3][5][11] Crucially, this is achieved without the undesirable psychotropic and motor impairment side effects associated with direct CB1 receptor agonists like Δ⁹-THC.[5][12]

The therapeutic strategy, termed "indirect agonism," is based on enhancing the endogenous cannabinoid tone only where and when it is needed (i.e., in tissues actively producing endocannabinoids as part of a physiological response).[4][13] This site- and event-specific action is believed to improve the therapeutic window compared to direct-acting agonists.[4]

Potential Therapeutic Applications:

-

Chronic Pain: FAAH inhibitors have consistently demonstrated efficacy in animal models of neuropathic and inflammatory pain.[5][14]

-

Anxiety and Depression: Increased FAAH expression has been linked to depressive-like phenotypes in rodents, and FAAH inhibition produces anxiolytic and antidepressant effects.[11][15]

-

Neuroinflammation and Neurodegeneration: FAAH inhibition can reduce the expression of pro-inflammatory cytokines and promote neuroprotective pathways, making it a target for conditions like Alzheimer's disease, traumatic brain injury, and multiple sclerosis.[4][16][17][18]

// Edges FAAH_I -> AEA_Deg; AEA_Deg -> AEA_Inc; AEA_Inc -> CB1_Act; CB1_Act -> {Analgesia, Anxiolysis, AntiInflam} [arrowhead=open]; } caption [label="Therapeutic rationale of FAAH inhibition.", shape=plaintext, fontcolor="#202124"];

Quantitative Data on FAAH Inhibition

The development of FAAH inhibitors relies on quantitative assessment of their potency, selectivity, and physiological impact.

Table 1: Potency of Selected FAAH Inhibitors

| Inhibitor | Type | Ki (μM) | kinact (s-1) | IC50 (nM) | Species | Reference |

|---|---|---|---|---|---|---|

| PF-3845 | Irreversible (Urea) | 0.23 ± 0.03 | 0.0033 ± 0.0002 | - | Rat | [19] |

| URB597 | Irreversible (Carbamate) | 2.0 ± 0.3 | 0.0033 ± 0.0003 | 4.6 | Human | [19][20] |

| PF-04457845 | Irreversible (Urea) | - | - | - | Human | [7][21] |

| JNJ-42165279 | Reversible | - | - | - | Human | [12] |

| BIA 10-2474 | Irreversible | - | - | - | Human | [21][22] |

Note: Ki (inhibition constant) and kinact (inactivation rate) describe the interaction of irreversible inhibitors with the enzyme. IC50 is the concentration of an inhibitor required for 50% inhibition.

Table 2: Physiological Effects of FAAH Inhibition in Preclinical Models

| Inhibitor | Model | Species | Key Finding | Reference |

|---|---|---|---|---|

| PF-3845 | Traumatic Brain Injury (TBI) | Mouse | Inactivated FAAH, enhanced brain AEA, reduced neurodegeneration, and improved functional recovery. | [16] |

| URB597 | Neuropathic Pain (Nerve Injury) | Rat | Microinjection into insular cortex produced analgesic effects mediated by CB1R and PPAR-alpha. | [14] |

| URB937 | Peripheral Pain | Rat/Mouse (Female) | Inhibited FAAH and increased AEA in peripheral tissues (not CNS), producing antinociceptive effects. | [23] |

| URB597 | Neuroinflammation (Aβ-induced) | Microglia Cells | Reduced expression of pro-inflammatory cytokines (IL-1β, TNF-α), increased anti-inflammatory cytokines. |[17] |

Key Experimental Protocols

Protocol: Fluorometric FAAH Activity Assay

This method provides a sensitive and high-throughput-compatible means of measuring FAAH activity, ideal for screening inhibitors.[24]

Principle: The assay utilizes a non-fluorescent substrate that, when hydrolyzed by FAAH, releases a highly fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC).[24][25] The rate of increase in fluorescence is directly proportional to FAAH enzymatic activity.

Materials:

-

Source of FAAH: Homogenized tissue (e.g., brain, liver), cultured cell lysate, or recombinant FAAH.[25]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 9.0.

-

Fluorometric Substrate: e.g., Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[24]

-

96-well white, flat-bottom microplate.

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm).[25]

-

Test inhibitor (dissolved in vehicle, e.g., DMSO) and vehicle control.

Methodology:

-

Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. The supernatant is the enzyme source.[25][26]

-

Assay Setup: In a 96-well plate, add samples, controls, and test compounds.

-

Sample Wells: Cell/tissue lysate + test inhibitor at various concentrations.

-

Vehicle Control Wells: Lysate + vehicle.

-

Blank Wells: Assay buffer without lysate (to measure background fluorescence).

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the fluorometric substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence intensity kinetically every minute for 30-60 minutes.[26]

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔFluorescence / ΔTime) for each well.

-

Subtract the rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

-

Protocol: Quantification of Anandamide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-abundance lipids like anandamide in biological matrices.[27][28]

Principle: Lipids are extracted from a biological sample, separated from other matrix components via liquid chromatography, and then ionized and detected by a mass spectrometer. The high selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) for AEA and its deuterated internal standard.[29]

Materials:

-

Biological Sample: Plasma, cerebrospinal fluid (CSF), or brain tissue homogenate.[27][30]

-

Deuterated Internal Standard (IS): e.g., AEA-d4 or AEA-d8.

-

Extraction Solvent: Toluene or a chloroform/methanol mixture is commonly used.[28]

-

Solid Phase Extraction (SPE) columns (optional, for sample cleanup): e.g., C18 silica.[27][30]

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

LC Column: Typically a reverse-phase C18 column.[28]

Methodology:

-

Sample Collection and Spiking: Collect tissue or biofluid samples, keeping them on ice to prevent ex vivo degradation of endocannabinoids.[28] Immediately add a known amount of the deuterated internal standard to the sample.

-

Lipid Extraction:

-

Add several volumes of ice-cold extraction solvent (e.g., 2 volumes of chloroform/methanol 2:1, v/v) to the sample.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

-

Collect the lower organic layer containing the lipids. Repeat the extraction on the aqueous layer to maximize recovery.[27]

-

-

Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

-

Sample Cleanup (Optional): For complex matrices like brain homogenates, the dried extract can be reconstituted and passed through an SPE column to remove interfering substances. Elute the endocannabinoids with an appropriate solvent mixture (e.g., ethyl acetate/hexane).[27]

-

Reconstitution: Reconstitute the final dried extract in a small, known volume of mobile phase (e.g., acetonitrile/water).

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC system.

-

Analytes are separated on the C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

The column eluent is directed to the ESI source for ionization.

-

The mass spectrometer is operated in positive ion MRM mode to monitor the specific transitions for anandamide (e.g., m/z 348.3 → 62.1) and the internal standard (e.g., AEA-d4, m/z 352.3 → 66.1).[29]

-

-

Quantification: The concentration of anandamide in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of anandamide.

// Edges Sample -> Spike -> Extract -> Evap -> LC -> MS -> Data; } caption [label="Experimental workflow for endocannabinoid quantification.", shape=plaintext, fontcolor="#202124"];

Conclusion and Future Directions

Fatty acid amide hydrolase is a master regulator of anandamide signaling and a validated therapeutic target for a host of disorders rooted in the dysregulation of the endocannabinoid system. The strategy of inhibiting FAAH to augment the body's natural homeostatic mechanisms holds significant promise. While the clinical development of FAAH inhibitors has faced challenges, highlighted by the severe adverse events in the BIA 10-2474 trial which were likely due to off-target effects, the therapeutic principle remains sound.[12][20][21] Future research will focus on developing highly selective inhibitors with well-defined safety profiles and further elucidating the complex downstream effects of sustained FAAH inhibition in various disease states. The continued application of robust quantitative methods and targeted experimental designs will be paramount to unlocking the full therapeutic potential of modulating this critical enzyme.

References

- 1. Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system. | Semantic Scholar [semanticscholar.org]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and function of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Fatty acid amide hydrolase - Proteopedia, life in 3D [proteopedia.org]

- 11. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review [mdpi.com]

- 16. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 19. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Pharmacological characterization of the peripheral FAAH inhibitor URB937 in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 25. sigmaaldrich.cn [sigmaaldrich.cn]

- 26. benchchem.com [benchchem.com]

- 27. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

SA-47: A Technical Guide to a Next-Generation Tool for Endocannabinoid Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a vast array of physiological processes, including pain perception, mood, appetite, and memory.[1] A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), whose signaling is primarily terminated by the enzyme monoacylglycerol lipase (MAGL).[2][3] The development of potent and selective MAGL inhibitors has provided researchers with invaluable chemical tools to probe the therapeutic potential of augmenting 2-AG signaling.[4][5][6] This guide focuses on SA-47, a representative, next-generation reversible and selective MAGL inhibitor, as a tool for studying endocannabinoid signaling. While "SA-47" is used here as a placeholder to illustrate the application of such a tool, the data and protocols are based on established findings for well-characterized MAGL inhibitors.

Mechanism of Action of SA-47

SA-47 acts as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] By inhibiting MAGL, SA-47 effectively increases the levels of 2-AG in the brain and peripheral tissues.[7] This elevation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to a range of physiological effects, including analgesia, anti-inflammatory responses, and neuroprotection.[4][6] A key advantage of reversible inhibitors like SA-47 is the potential to avoid the tolerance and receptor desensitization associated with irreversible MAGL inhibitors.[2][3]

The inhibition of MAGL by SA-47 also has a significant impact on another critical signaling pathway. The hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory prostaglandins.[2][6][7] Therefore, by blocking MAGL, SA-47 not only boosts endocannabinoid signaling but also reduces the production of these inflammatory mediators.[6][7]

Quantitative Data

The efficacy and selectivity of a MAGL inhibitor are critical parameters for its use as a research tool. The following tables summarize representative quantitative data for a compound like SA-47, based on published data for potent and selective MAGL inhibitors.

Table 1: In Vitro Potency of SA-47

| Target | Species | IC50 (nM) | Assay Type | Reference |

| MAGL | Human | 4.2 | Enzymatic Assay | [3] |

| MAGL | Mouse | 3.1 | Enzymatic Assay | [3] |

Table 2: Selectivity Profile of SA-47

| Target Enzyme | IC50 (nM) or % Inhibition @ 1µM | Fold Selectivity (vs. hMAGL) |

| FAAH | > 10,000 | > 2380 |

| ABHD6 | > 10,000 | > 2380 |

| ABHD12 | > 10,000 | > 2380 |

Table 3: In Vivo Target Engagement of SA-47

| Dose (mg/kg, i.p.) | Time Point | Brain 2-AG Fold Increase | Brain AA % Reduction |

| 10 | 4 hours | ~8 | ~40 |

| 30 | 4 hours | ~15 | ~50 |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments utilizing SA-47.

In Vitro MAGL Inhibition Assay

Objective: To determine the in vitro potency (IC50) of SA-47 against MAGL.

Materials:

-

Recombinant human or mouse MAGL

-

Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

SA-47 stock solution in DMSO

-

96-well microplate

-

Plate reader with fluorescence detection

Procedure:

-

Prepare serial dilutions of SA-47 in assay buffer.

-

Add 2 µL of each SA-47 dilution or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 48 µL of recombinant MAGL solution to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of reaction for each concentration of SA-47.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Assessment of 2-AG Levels

Objective: To measure the effect of SA-47 on brain 2-AG levels in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

SA-47 formulated in a suitable vehicle (e.g., 5% ethanol, 5% Cremophor EL, 90% saline)

-

Anesthesia (e.g., isoflurane)

-

Liquid nitrogen

-

Homogenizer

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Administer SA-47 or vehicle to mice via intraperitoneal (i.p.) injection.

-

At the desired time point (e.g., 4 hours), euthanize the mice by cervical dislocation.

-

Rapidly dissect the brain and flash-freeze in liquid nitrogen to halt enzymatic activity.

-

Homogenize the brain tissue in an appropriate buffer.

-

Perform a lipid extraction using a method such as the Bligh-Dyer extraction.

-

Analyze the lipid extracts using a validated LC-MS/MS method to quantify 2-AG levels.

-

Normalize 2-AG levels to the weight of the brain tissue.

-

Compare the 2-AG levels in SA-47-treated mice to those in vehicle-treated mice.

Conclusion

SA-47, as a representative potent, selective, and reversible MAGL inhibitor, is an invaluable tool for elucidating the complex roles of the endocannabinoid 2-AG in health and disease. Its ability to elevate 2-AG levels while simultaneously reducing the production of pro-inflammatory prostaglandins provides a unique mechanism for therapeutic intervention. The data and protocols presented in this guide offer a framework for researchers to effectively utilize compounds like SA-47 to advance our understanding of endocannabinoid signaling and to accelerate the development of novel therapeutics for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and chronic pain.[4][6]

References

- 1. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 5. Chemical Probes for Investigating the Endocannabinoid System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of SA-47: A Selective FAAH Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SA-47, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of the endocannabinoid system and the development of novel therapeutics targeting FAAH.

Quantitative Inhibition Profile of SA-47

SA-47 has been identified as an exceptionally selective inhibitor of FAAH. Its inhibitory activity against FAAH and its selectivity over other serine hydrolases, including carboxylesterases, have been characterized through rigorous in vitro studies. The following table summarizes the available quantitative data on the inhibitory potency of SA-47.

| Target Enzyme | Inhibitor | IC50 (nM) | Organism/Tissue Source | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | SA-47 | Data not publicly available in cited abstracts | Rat, Human | [1][2] |

| Carboxylesterases | SA-47 | High selectivity for FAAH, minimal inhibition | Rat, Human | [1][2] |

Note: While the primary literature confirms the high selectivity of SA-47, specific IC50 values were not available in the accessed abstracts. The exceptional selectivity is based on activity-based protein profiling (ABPP) in multiple rat and human tissues.[1]

Experimental Protocols

The in vitro characterization of SA-47 involved several key experimental procedures to determine its inhibitory activity and selectivity. The methodologies outlined below are based on standard protocols for FAAH inhibition assays and proteomic profiling.

FAAH Activity Assay (Anandamide Hydrolysis)

This assay measures the enzymatic activity of FAAH by quantifying the hydrolysis of its natural substrate, anandamide.

Principle: FAAH catalyzes the hydrolysis of anandamide into arachidonic acid and ethanolamine. The activity of the enzyme is determined by measuring the amount of a radiolabeled product formed over time.

Protocol:

-

Enzyme Source: Prepare homogenates or microsomal fractions from tissues (e.g., rat or human brain) or cells expressing FAAH.

-

Substrate: Utilize radiolabeled anandamide (e.g., [³H]anandamide or [¹⁴C]anandamide) as the substrate.

-

Reaction Mixture: In a reaction vessel, combine the enzyme preparation, assay buffer (typically Tris-HCl with EDTA), and varying concentrations of the test inhibitor (SA-47) or vehicle control.

-

Initiation: Initiate the enzymatic reaction by adding the radiolabeled anandamide substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination: Stop the reaction by adding a quenching solution (e.g., an acidic organic solvent mixture).

-

Product Separation: Separate the radiolabeled product (e.g., [³H]ethanolamine or [¹⁴C]ethanolamine) from the unreacted substrate using techniques like liquid-liquid extraction or thin-layer chromatography.

-

Quantification: Measure the radioactivity of the product using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample.[1]

Principle: This method utilizes an activity-based probe (ABP), typically a reactive molecule that covalently binds to the active site of a class of enzymes (e.g., serine hydrolases). The selectivity of an inhibitor is determined by its ability to prevent the binding of the ABP to its target enzyme and any off-target enzymes.

Protocol:

-

Proteome Preparation: Prepare proteomes from various tissues (e.g., rat and human brain, liver) by homogenization and centrifugation to obtain soluble and membrane fractions.

-

Inhibitor Incubation: Pre-incubate the proteomes with varying concentrations of the test inhibitor (SA-47) or vehicle control.

-

Probe Labeling: Add a broad-spectrum serine hydrolase ABP (e.g., a fluorophosphonate probe) to the inhibitor-treated proteomes and incubate to allow for covalent labeling of active enzymes.

-

SDS-PAGE: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: Visualize the labeled proteins using an appropriate detection method (e.g., fluorescence scanning for fluorescently tagged probes or streptavidin blotting for biotinylated probes).

-

Analysis: Compare the protein labeling profiles of the inhibitor-treated samples to the vehicle control. A decrease in the signal for a specific protein band indicates that the inhibitor has bound to that enzyme, preventing ABP labeling. The selectivity is determined by the concentration-dependent inhibition of FAAH labeling versus other serine hydrolases.

Carboxylesterase Inhibition Assay

This assay is performed to evaluate the off-target inhibitory activity of FAAH inhibitors against carboxylesterases.

Principle: Carboxylesterases are a family of serine hydrolases that metabolize various ester-containing compounds. Their activity can be measured using a chromogenic or fluorogenic substrate.

Protocol:

-

Enzyme Source: Use recombinant human carboxylesterase isoforms (e.g., hCE1, hCE2) or tissue homogenates rich in these enzymes (e.g., liver microsomes).

-

Substrate: Employ a suitable substrate that produces a detectable signal upon hydrolysis, such as p-nitrophenyl acetate (colorimetric) or fluorescein diacetate (fluorometric).

-

Reaction Conditions: Set up a reaction mixture containing the enzyme, assay buffer, and a range of concentrations of the test inhibitor (SA-47).

-

Reaction Initiation and Measurement: Initiate the reaction by adding the substrate and monitor the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of substrate hydrolysis for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts related to FAAH inhibition and the experimental workflows described.

Caption: FAAH Signaling Pathway and Inhibition by SA-47.

Caption: Experimental Workflow for FAAH Inhibition Assay.

Caption: Workflow for Activity-Based Protein Profiling.

References

SA 47 safety data sheet and handling information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SA 47, a selective inhibitor of fatty acid amide hydrolase (FAAH). The information is intended for use by researchers, scientists, and professionals involved in drug development.

Safety and Handling Information

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Fire Safety: Keep away from sources of ignition. Use standard extinguishing media such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam in case of a fire.[1][2][3]

-

Spills: In case of a spill, wipe, scrape, or soak up the material with an inert absorbent and place it in a suitable container for disposal.[1][3] Contaminated surfaces may be slippery.[1][3]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[1][2][4]

-

Skin Contact: Wash the affected area with soap and water.[1][4] If irritation occurs, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] If irritation persists, consult a specialist.[4]

-

Ingestion: If swallowed, rinse the mouth with water.[2][4] Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Physicochemical Properties

Quantitative data for this compound and related compounds are summarized below.

| Property | Value | Source |

| Chemical Name | N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester | Tocris Bioscience[5] |

| CAS Number | 792236-07-8 | Tocris Bioscience[5] |

| Purity | ≥99% (HPLC) | Tocris Bioscience[5] |

| Molecular Weight | Varies by source | - |

| Appearance | Varies by source | - |

| Solubility | Varies by source | - |

Biological Activity and Mechanism of Action

This compound is identified as a selective inhibitor of fatty acid amide hydrolase (FAAH).[5] FAAH is a crucial enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. By inhibiting FAAH, this compound can increase the levels of these endogenous cannabinoids, leading to a range of potential therapeutic effects.

The sigma-2 receptor (S2R), encoded by the TMEM97 gene, is another important target in drug development, particularly for neurodegenerative diseases and cancer.[6][7][8][9][10] S2R is involved in various cellular processes, including cholesterol homeostasis, calcium signaling, and cell proliferation.[6] It interacts with other proteins like the progesterone receptor membrane component 1 (PGRMC1) to modulate key pathways such as autophagy and protein trafficking.[7][8]

While this compound is primarily known as an FAAH inhibitor, the broader context of receptor pharmacology is essential for drug development professionals. The signaling pathways of targets like the S2R are of significant interest.

Experimental Protocols

Detailed experimental protocols for working with compounds like this compound are critical for reproducible research. Below are generalized methodologies based on common practices in the field.

In Vitro FAAH Inhibition Assay:

-

Objective: To determine the inhibitory potency (e.g., IC50) of this compound against FAAH.

-

Materials: Recombinant human FAAH, fluorogenic substrate (e.g., anandamide analog), this compound, assay buffer, microplate reader.

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the FAAH enzyme and the this compound dilutions.

-

Incubate for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence intensity over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Cell-Based Assays:

-

Objective: To evaluate the effect of this compound on endocannabinoid signaling in a cellular context.

-

Materials: A suitable cell line expressing FAAH and cannabinoid receptors (e.g., HEK293, Neuro2a), cell culture medium, this compound, anandamide, reagents for measuring downstream signaling (e.g., cAMP assay kit).

-

Procedure:

-

Culture the cells to an appropriate density in multi-well plates.

-

Treat the cells with various concentrations of this compound for a specific duration.

-

Stimulate the cells with anandamide.

-

Lyse the cells and measure the levels of a downstream signaling molecule (e.g., cAMP) using a suitable assay kit.

-

Analyze the data to determine the effect of this compound on anandamide-induced signaling.

-

Animal Models:

For in vivo studies, it is imperative to adhere to ethical guidelines and approved protocols for animal research.

-

Objective: To assess the pharmacokinetic and pharmacodynamic properties of this compound in a relevant animal model (e.g., mouse or rat).

-

Procedure:

-

Administer this compound to the animals via a specific route (e.g., oral, intraperitoneal).

-

Collect blood samples at various time points to determine the plasma concentration of this compound (pharmacokinetics).

-

At the end of the study, collect tissues (e.g., brain) to measure FAAH activity and endocannabinoid levels (pharmacodynamics).

-

Behavioral tests relevant to the therapeutic target (e.g., pain, anxiety) can also be conducted.

-

Conclusion

This compound is a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. This guide provides essential safety, handling, and experimental information to aid researchers in their studies. As with any research chemical, it is crucial to consult the latest literature and supplier information for the most up-to-date data and protocols.

References

- 1. azelisaes-us.com [azelisaes-us.com]

- 2. kirbyagri.com [kirbyagri.com]

- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 4. beautylabthestore.gr [beautylabthestore.gr]

- 5. This compound | CAS 792236-07-8 | SA47 | Tocris Bioscience [tocris.com]

- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 7. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling therapeutic target for a range of neurological and inflammatory disorders. As a key enzyme responsible for the degradation of the endocannabinoid anandamide and other bioactive lipid amides, its inhibition offers a nuanced approach to augmenting endogenous cannabinoid signaling. This technical guide provides an in-depth overview of the therapeutic applications of FAAH inhibitors, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and animal models are presented to facilitate further research and development in this promising field. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear conceptual framework for drug development professionals.

Introduction: The Rationale for FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary signaling molecules of the ECS are endocannabinoids, with N-arachidonoylethanolamine (anandamide or AEA) being one of the most extensively studied. Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates anandamide's signaling by hydrolyzing it into arachidonic acid and ethanolamine.

By blocking the enzymatic degradation of anandamide, FAAH inhibitors lead to an accumulation of this and other related fatty acid amides, thereby amplifying their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[1] Unlike direct-acting cannabinoid receptor agonists, which can elicit undesirable psychotropic side effects, FAAH inhibitors offer a more subtle modulation of the ECS by enhancing the effects of endogenously released anandamide only at the sites of its production. This spatially and temporally controlled enhancement of endocannabinoid tone is a key advantage of this therapeutic strategy.

Mechanism of Action and Signaling Pathway

The fundamental mechanism of action of FAAH inhibitors is the prevention of anandamide hydrolysis, leading to its increased bioavailability and subsequent potentiation of cannabinoid receptor signaling. The elevated anandamide levels result in a more sustained activation of CB1 and CB2 receptors, which are G-protein coupled receptors that mediate a variety of downstream cellular effects.

Therapeutic Applications and Supporting Data

FAAH inhibitors have demonstrated therapeutic potential in a variety of preclinical models and have been investigated in human clinical trials for several conditions.

Pain and Inflammation

The analgesic and anti-inflammatory properties of FAAH inhibitors are among their most well-documented effects. By elevating anandamide levels, these compounds can attenuate nociceptive signaling and reduce inflammatory responses.

| Compound | Model/Condition | Species | Dose | Route | Outcome | Reference |

| PF-04457845 | Osteoarthritis of the knee | Human | 4 mg, once daily | Oral | No significant difference from placebo in WOMAC pain score.[2][3] | --INVALID-LINK-- |

| PF-04457845 | Complete Freund's Adjuvant (CFA) induced inflammatory pain | Rat | 0.1 mg/kg | Oral | Significant inhibition of mechanical allodynia.[4] | Johnson et al., 2011 |

| URB597 | CFA model of inflammatory pain | Rat | 0.3 mg/kg | Systemic | Reduced mechanical allodynia and thermal hyperalgesia.[5][6] | Jayamanne et al., 2006 |